An In-depth Technical Guide to the Physicochemical Properties of (2R)-2-Amino-4-methylhexanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of (2R)-2-Amino-4-methylhexanoic Acid
A Note on the Subject Compound: This guide focuses on (2R)-2-Amino-4-methylhexanoic acid. The initial topic requested was "(2R)-2-Amino-4-methylidenehexanoic acid." However, a comprehensive search of scientific literature and chemical databases yielded no information on a compound with a "methylidene" group at the 4th position. It is presumed that this was a typographical error, and the intended compound of interest was the structurally similar and more documented (2R)-2-Amino-4-methylhexanoic acid.
Introduction
(2R)-2-Amino-4-methylhexanoic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. As a chiral molecule, it possesses a stereocenter at the alpha-carbon, with the (R)-configuration. Its structure, featuring a branched alkyl side chain, imparts specific physicochemical properties that are of interest to researchers in fields such as medicinal chemistry, biochemistry, and drug development. Understanding these properties is fundamental to its synthesis, purification, and potential applications. This guide provides a detailed overview of the key physicochemical characteristics of (2R)-2-Amino-4-methylhexanoic acid and the experimental methodologies for their determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
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IUPAC Name: (2R)-2-amino-4-methylhexanoic acid[1]
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Synonym(s): (2r)-2-Amino-4-methylhexanoic acid
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CAS Number: 1344970-55-3[1]
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Molecular Formula: C₇H₁₅NO₂[2]
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Chemical Structure:
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of (2R)-2-amino-4-methylhexanoic acid. It is important to note that much of the publicly available data for this specific compound is predicted through computational models.
| Property | Value | Source |
| Physical State | Solid (Predicted) | General knowledge of amino acids |
| Melting Point | 253-255 °C (with decomposition) (Predicted) | [2] |
| Boiling Point | 243.4 ± 23.0 °C (Predicted) | [2] |
| Density | 1.014 ± 0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | Generally soluble in water, sparingly soluble in non-polar organic solvents.[4] | General amino acid properties |
| pKa (Acid Dissociation Constant) | pKa₁ (α-carboxyl): ~2.55 ± 0.21 (Predicted)[2]pKa₂ (α-amino): ~9-10 (Estimated) | General amino acid properties |
| LogP (Octanol-Water Partition Coefficient) | -1.14 (Predicted) | [1] |
Experimental Determination of Physicochemical Properties
This section details the experimental protocols for the determination of the key physicochemical properties of (2R)-2-amino-4-methylhexanoic acid. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodologies.
Melting Point Determination
The melting point is a crucial indicator of a solid's purity. For amino acids, this value is often accompanied by decomposition.
Methodology: Capillary Melting Point Determination [5]
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Sample Preparation: A small amount of dry, crystalline (2R)-2-amino-4-methylhexanoic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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A preliminary rapid heating is performed to determine an approximate melting range.
-
A fresh sample is then heated at a slower rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.[5]
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
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The temperature at which the entire sample becomes a clear liquid is the final melting point. The range between these two temperatures is reported.
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Observation for any decomposition (e.g., charring) is noted.
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Causality: A narrow melting range (typically < 2 °C) is indicative of high purity. Impurities tend to broaden and depress the melting range.
Solubility Determination
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. Amino acids, being zwitterionic, exhibit pH-dependent solubility.
Methodology: Isothermal Shake-Flask Method [4]
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Solvent Systems: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 7, and 10) and a non-polar organic solvent (e.g., chloroform).[4]
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Procedure:
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An excess amount of (2R)-2-amino-4-methylhexanoic acid is added to a known volume of each solvent in a sealed flask.
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The flasks are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
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The solutions are then filtered to remove undissolved solid.
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The concentration of the dissolved amino acid in the filtrate is determined using a suitable analytical method, such as HPLC with derivatization or quantitative NMR.[7]
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Causality: The solubility of amino acids is lowest at their isoelectric point (pI) and increases in acidic or basic solutions due to the formation of charged species.
pKa and Isoelectric Point (pI) Determination
The pKa values of the ionizable groups (α-carboxyl and α-amino) are fundamental to understanding the charge state of the amino acid at a given pH. The isoelectric point (pI) is the pH at which the net charge is zero.
Methodology: Potentiometric Titration [8][9][10][11]
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Sample Preparation: A known concentration of (2R)-2-amino-4-methylhexanoic acid is dissolved in deionized water.
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Titration:
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The solution is first titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups.
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The resulting acidic solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of titrant.
-
-
Data Analysis:
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A titration curve is generated by plotting pH versus the equivalents of base added.
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The curve will show two inflection points corresponding to the pKa values of the α-carboxyl (pKa₁) and α-amino (pKa₂) groups. The pKa is the pH at the midpoint of each buffering region.[9][10][11]
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The isoelectric point (pI) is calculated as the average of pKa₁ and pKa₂: pI = (pKa₁ + pKa₂)/2.[11]
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Causality: The titration curve reveals the buffering regions of the amino acid, which are centered around its pKa values.[10]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[12][13]
Expected ¹H NMR Spectral Features:
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α-proton (Hα): A multiplet around 3.5-4.0 ppm.
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β-protons (CH₂): Multiplets in the range of 1.5-2.0 ppm.
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γ-proton (CH): A multiplet further upfield.
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Methyl protons (CH₃): Doublets and a triplet in the upfield region (around 0.8-1.2 ppm).
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Amine protons (NH₂): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
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Carboxyl proton (OH): A broad singlet, often not observed in protic solvents due to exchange.
Expected ¹³C NMR Spectral Features:
-
Carbonyl carbon (C=O): A signal in the downfield region, typically >170 ppm.
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α-carbon (Cα): A signal around 50-60 ppm.
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Alkyl carbons: Signals in the upfield region (10-40 ppm).
Methodology: NMR Sample Preparation and Analysis [11][12]
-
Sample Preparation: 5-10 mg of the amino acid is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
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Data Processing: The raw data (Free Induction Decay) is processed through Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
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N-H stretch (amine): A broad absorption in the range of 3200-3500 cm⁻¹.
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O-H stretch (carboxylic acid): A very broad absorption from 2500-3300 cm⁻¹.
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C-H stretch (alkane): Sharp absorptions just below 3000 cm⁻¹.
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C=O stretch (carbonyl): A strong, sharp absorption around 1700-1750 cm⁻¹.
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N-H bend (amine): An absorption around 1550-1650 cm⁻¹.
Methodology: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Analysis: The positions and shapes of the absorption bands are correlated with known functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 145.20).
-
Fragmentation Peaks: Characteristic fragmentation patterns for amino acids often involve the loss of the carboxyl group (as COOH or CO₂) and fragmentation of the side chain.
Methodology: Electrospray Ionization (ESI)-MS
-
Sample Preparation: The amino acid is dissolved in a suitable solvent (e.g., methanol/water).
-
Analysis: The solution is infused into the ESI source of the mass spectrometer, where it is ionized. The mass-to-charge ratios of the resulting ions are then analyzed.
Enantiomeric Purity Analysis
As (2R)-2-amino-4-methylhexanoic acid is a chiral compound, confirming its enantiomeric purity is crucial, especially in pharmaceutical applications.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) [14]
-
Stationary Phase: A chiral stationary phase (CSP) is used. Polysaccharide-based or macrocyclic glycopeptide-based columns are common choices for amino acid separations.
-
Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is selected to achieve separation of the enantiomers.
-
Derivatization (Optional): In some cases, pre-column derivatization with a chiral or UV-active reagent can enhance separation and detection.[14]
-
Detection: A UV detector is typically used.
-
Analysis: The retention times of the (R)- and (S)-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Causality: The chiral stationary phase interacts differently with the two enantiomers, leading to different retention times and enabling their separation.
Conclusion
The physicochemical properties of (2R)-2-amino-4-methylhexanoic acid, a non-proteinogenic amino acid, are dictated by its unique structure, which includes a chiral center and a branched alkyl side chain. While much of the available data for this specific molecule is computationally predicted, established experimental protocols for amino acid characterization provide a robust framework for its empirical analysis. A thorough understanding and experimental determination of its melting point, solubility, pKa, and spectroscopic characteristics are essential for its application in scientific research and development.
References
-
King Saud University. (n.d.). Lab (1): Qualitative tests of amino acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
California State University, Bakersfield. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]
-
University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
Gmehling, J., et al. (2009). Measurement and Modeling Solubility of Aqueous Multisolute Amino-Acid Solutions. Industrial & Engineering Chemistry Research, 48(24), 11075-11080. Retrieved from [Link]
-
Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]
-
ACS Publications. (2019, December 30). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Retrieved from [Link]
-
Duke University. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]
-
ChemBK. (n.d.). (2R,4S)-2-amino-4-fluoro-5-methylhexanoic acid. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Titration Curves of Aminoacids (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]
-
Physics Wallah. (2023, October 26). Titration Curve of Amino Acids. Retrieved from [Link]
-
Science and Education Publishing. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometri Acid-Base Titration Data with Difference Plots. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid Properties. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-4-methylhexanoic acid hydrochloride (C7H15NO2). Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-4-methylhexanoic acid hydrochloride (C7H15NO2). Retrieved from [Link]
-
ChemSrc. (2025, August 21). 2-Amino-4-methylpentanoic acid | CAS#:328-39-2. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid Properties. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methylhexanoic acid (FDB008224). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylheptanoic acid. Retrieved from [Link]
-
ResearchGate. (2009, June 15). Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-AMINO-4-METHYLPENTANOIC ACID | CAS 328-38-1. Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. users.cs.duke.edu [users.cs.duke.edu]
- 3. 2-methylhexanoic acid(4536-23-6) 1H NMR spectrum [chemicalbook.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Qualitative Analysis of Amino Acid (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. researchgate.net [researchgate.net]
- 9. 2-amino-4-methylhexanoic acid hydrochloride | 1384427-42-2 [sigmaaldrich.com]
- 10. 1384427-42-2|2-Amino-4-methylhexanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 11. nmr-bio.com [nmr-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
